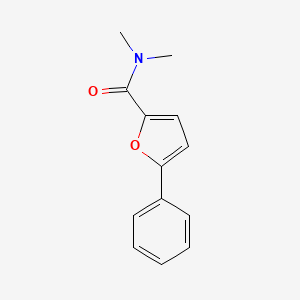

![molecular formula C14H11ClO3 B2511802 3-[(3-Chlorophenoxy)methyl]benzoic acid CAS No. 360778-44-5](/img/structure/B2511802.png)

3-[(3-Chlorophenoxy)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

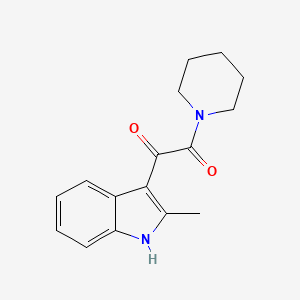

“3-[(3-Chlorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It has an average mass of 262.688 Da . It is a derivative of benzoic acid, which is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 3-chloro methyl benzoic acid involves a one-step reaction. In the presence of Lewis acid catalysts such as zinc chloride and ferric chloride, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent . This synthetic method is simple, easy to control, highly safe, and results in a high yield of the finished product .

Molecular Structure Analysis

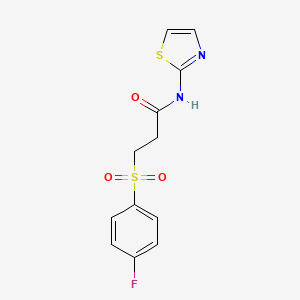

The InChI code for “this compound” is 1S/C14H11ClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

It has a molecular weight of 262.69 . The compound is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Potential in Drug Development and Molecular Mechanisms

3-[(3-Chlorophenoxy)methyl]benzoic acid is a derivative of salicylic acid, which is recognized for its anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase (COX). Despite some salicylic acid derivatives inducing gastric toxicity, they are still in use due to their affordability and benefits in preventing platelet aggregation. A novel derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has emerged as a potential alternative compound to substitute ASA (acetylsalicylic acid). This compound has demonstrated promise in preliminary assessments for COX-2 specificity, toxicity profile, and activities related to analgesic, anti-inflammatory, and antiplatelet effects. The review focuses on the discovery, potential activity, benefits, and the possible molecular mechanisms of regulations of 3-CH2Cl in health and disease, positioning it as a potential alternative drug to ASA (Tjahjono et al., 2022).

Role in Gut Function and Feed Additives

Benzoic acid, a structural relative of this compound, serves as an antibacterial and antifungal preservative in foods and feeds. It has been observed to improve growth and health, attributed partially to its promotion of gut functions including digestion, absorption, and barrier functions. Studies involving piglets and porcine intestinal epithelial cells have suggested that appropriate levels of benzoic acid might enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration might harm gut health via redox status. The specific mechanisms by which certain intestinal physiological functions might be regulated remain not fully understood (Mao et al., 2019).

Environmental Impact and Toxicity Concerns

Studies have highlighted concerns regarding the environmental impact of chlorophenoxy compounds related to this compound. These compounds are predominantly used as herbicides and have been associated with non-Hodgkin lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma. Despite the lack of direct evidence supporting a genotoxic mode of action, hypotheses for other carcinogenic modes exist. It's crucial to further investigate the interaction between genetic polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings (Stackelberg, 2013).

Safety and Hazards

The safety data sheet for a similar compound, m-Toluic acid, indicates that it causes skin irritation and serious eye damage . It also causes damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . When handling the compound, it is advised to wear protective gloves, eye protection, and face protection. Avoid breathing dust, and do not get the compound in your eyes, on your skin, or on your clothing .

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives often interact with enzymes and receptors in the body, influencing their function .

Mode of Action

It is likely that this compound interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces .

Biochemical Pathways

Benzoic acid derivatives are known to influence a variety of biochemical pathways, often by inhibiting or activating key enzymes .

Pharmacokinetics

It is known that benzoic acid derivatives are often well-absorbed and can be metabolized by the liver .

Result of Action

It is likely that this compound influences cellular function by modulating the activity of its target enzymes or receptors .

Biochemische Analyse

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the chlorophenoxy group .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3-[(3-chlorophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTJAMCYIQODDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)

![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)

![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)

![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)

![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)